2-(1-Aminocyclohexyl)ethan-1-ol
Overview
Description
“2-(1-Aminocyclohexyl)ethan-1-ol” is a chemical compound with the CAS Number: 24682-53-9. It has a molecular weight of 143.23 and its IUPAC name is 2-(1-aminocyclohexyl)ethanol . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “2-(1-Aminocyclohexyl)ethan-1-ol” is 1S/C8H17NO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7,9H2 . This indicates that the compound has a cyclohexyl group attached to an ethanol group via an amine linkage.Physical And Chemical Properties Analysis
“2-(1-Aminocyclohexyl)ethan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Solvent-Free Synthesis
- A study by Hakimi et al. (2013) highlights the solvent-free synthesis of symmetrical amino alcohols, including compounds similar to 2-(1-Aminocyclohexyl)ethan-1-ol. This process involves microwave reactor usage under solvent-free conditions, demonstrating an eco-friendly approach in synthesizing such compounds (Hakimi et al., 2013).
Polyamide Synthesis
- Komoto et al. (1971) explored the synthesis of polyamides using derivatives of 2-(1-Aminocyclohexyl)ethan-1-ol. They examined the impact of isomer compositions on the polymer melting temperatures, providing insights into the material properties of these polyamides (Komoto et al., 1971).
Amino Alcohols Synthesis
- Sadigov et al. (2020) conducted research on the synthesis of amino alcohols, including compounds structurally related to 2-(1-Aminocyclohexyl)ethan-1-ol, emphasizing their potential in various chemical applications (Sadigov et al., 2020).
Complex Formation Kinetics
- Ozay and Baran (2010) investigated the kinetics of complex formation between copper(II) and ligands including derivatives of 2-(1-Aminocyclohexyl)ethan-1-ol. This study has implications in the field of coordination chemistry (Ozay & Baran, 2010).
Catalytic Applications
- Schiffers et al. (2006) demonstrated the use of derivatives of 2-(1-Aminocyclohexyl)ethan-1-ol in asymmetric catalysis, particularly in phenyl transfer reactions and transfer hydrogenations, highlighting their potential in synthetic chemistry (Schiffers et al., 2006).
Analytical Applications
- Khanvilkar and Bedekar (2018) utilized a derivative of 2-(1-Aminocyclohexyl)ethan-1-ol as a chiral solvating agent for molecular recognition, detectable by NMR and fluorescence spectroscopy. This highlights its potential in analytical chemistry (Khanvilkar & Bedekar, 2018).
Crystallographic Characterization
- Valle et al. (1988) performed crystallographic characterization of derivatives of 2-(1-Aminocyclohexyl)ethan-1-ol, providing detailed insights into their structural properties, which is crucial for understanding their behavior in various applications (Valle et al., 1988).
Safety And Hazards
properties
IUPAC Name |
2-(1-aminocyclohexyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKLOISITINPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclohexyl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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